

# Absorption, distribution, and excretion of penconazole in animal models

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# Penconazole: A Comprehensive Toxicokinetic Profile in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption, distribution, and excretion (ADME) of the triazole fungicide **penconazole** in animal models. The following sections detail the metabolic journey of **penconazole**, supported by quantitative data, experimental methodologies, and visual representations to facilitate a thorough understanding of its toxicokinetic properties.

## **Absorption**

**Penconazole** is extensively absorbed following oral administration in animal models. Studies in rats demonstrate rapid absorption, with peak blood concentrations observed within hours of ingestion.

#### **Experimental Protocol: Oral Absorption Study in Rats**

A standard protocol to assess the oral absorption of **penconazole** involves the following steps:

 Animal Model: Male and female Tif: RAI f (SPF) rats (a Sprague-Dawley-derived strain) are commonly used.[1]



- Test Substance: Radiolabeled **penconazole**, such as [U-14C-phenyl]**penconazole** or [3,5-14C-triazole]**penconazole**, is administered to trace the compound and its metabolites.[1]
- Dosing: A single oral dose is administered by gavage. Doses typically range from 0.5 mg/kg to 50 mg/kg body weight, dissolved in a vehicle like ethanol/PEG 200/water.[1]
- Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) to determine the concentration of radioactivity over time.[1]
- Analysis: Radioactivity in blood and plasma is quantified using liquid scintillation counting to determine the time to reach maximum concentration (Tmax) and the peak concentration (Cmax).

#### **Distribution**

Following absorption, **penconazole** distributes to various tissues. The highest concentrations of radioactivity are consistently found in organs associated with metabolism and excretion, namely the liver and kidneys.

## **Quantitative Data: Tissue Distribution in Rats**

Studies utilizing whole-body radioluminography in Tif: RAI f (SPF) rats after a single oral dose of [U-14C-phenyl]**penconazole** (50 mg/kg bw) revealed the following distribution pattern:

Tissue	Concentration Level	Time to Maximum Concentration
Liver	Highest	4-6 hours
Kidneys	High	4-6 hours
Lungs	High	4-6 hours

Data sourced from a study on Tif: RAI f (SPF) rats.[1]

Total tissue residue levels are generally low, accounting for less than 0.1% of the administered dose six days after dosing, indicating that **penconazole** and its metabolites do not tend to



accumulate in the body long-term.[1]

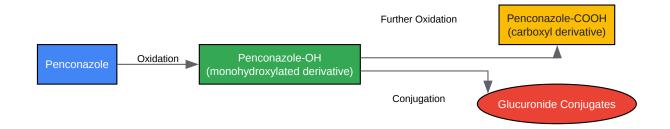
## **Experimental Protocol: Tissue Distribution Study**

- Animal Model: Tif: RAI f (SPF) rats.[1]
- Test Substance: [U-14C-phenyl]penconazole.[1]
- Dosing: A single oral dose of 50 mg/kg bw.[1]
- Methodology: Whole-body radioluminography is performed at various time points (e.g., 4, 6, 8, 12, 24, and 48 hours) after dosing to visualize the distribution of radioactivity in different tissues.
- Sample Analysis: At the end of the study (e.g., 6 days), animals are euthanized, and various tissues (brain, fat, heart, kidneys, liver, lungs, muscle, ovaries, plasma, spleen, testes, and whole blood) are collected and analyzed for radioactivity.[1]

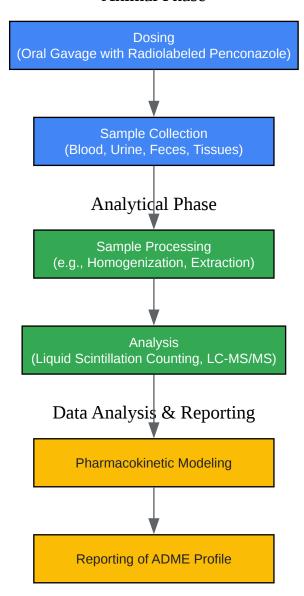
#### Metabolism

**Penconazole** undergoes oxidative metabolism, leading to the formation of several metabolites. The primary metabolites identified are a monohydroxylated derivative (**penconazole**-OH) and a carboxyl derivative (**penconazole**-COOH).





#### **Animal Phase**



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#### References

- 1. apps.who.int [apps.who.int]
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